- Transformation of D-serine to highly functionalized cyclohexenecarboxylates in study of oseltamivir synthesis, Journal of the Chinese Chemical Society (Weinheim, 2012, 59(3), 426-435
Cas no 95715-86-9 (3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate)
3-tert-Butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate is a chiral oxazolidine derivative widely utilized in asymmetric synthesis and pharmaceutical intermediates. Its stereochemically defined structure, featuring a tert-butyl ester and methyl ester group, enhances its utility as a versatile building block in organic transformations. The (4R)-configuration ensures high enantioselectivity in reactions, making it valuable for the preparation of optically active compounds. The oxazolidine ring provides stability while allowing selective deprotection or functionalization. This compound is particularly advantageous in peptide mimetics and catalyst design due to its rigid framework and tunable reactivity. Its high purity and well-defined stereochemistry make it a reliable choice for research and industrial applications requiring precise chiral control.
95715-86-9 structure
Product Name:3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
CAS No:95715-86-9
MF:C12H21NO5
MW:259.298844099045
MDL:MFCD00674041
CID:802827
PubChem ID:354335394
Update Time:2025-05-27
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Chemical and Physical Properties
Names and Identifiers
-
- METHYL (R)-(+)-3-BOC-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
- METHYL (R)-(+)-3-(TERT-BUTOXYCARBONYL)-2,2-DIMETHYL-4-OXAZOLIDINECARBOXYLATE
- (R)-(+)-3-(tert-Butoxycarbonyl)-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- (R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester
- (R)-3-tert-Butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate
- 3,4-Oxazolidinedicarboxylicacid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
- Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
- NULL
- (R)-(+)-3-Boc-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- 3-tert-Butyl 4-Methyl (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylate
- (R)-(+)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl 4-Methyl Ester
- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (R)- (ZCI)
- (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic acid 3-tert-butyl ester 4-methyl ester
- (R)-Methyl-3-(tert-butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylate
- 3-O-tert-Butyl 4-O-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- 3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
- B5352
- 95715-86-9
- DTXSID60350836
- CS-D1220
- 3,4-Oxazolidinedicarboxylicacid,2,2-dimethyl-,3-(1,1-dimethylethyl)4-methyl ester,(4R)-
- MFCD00674041
- SCHEMBL121419
- EN300-651263
- (R)-(-)-3-BOC-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine
- PS-7373
- BP-12795
- Methyl (R)-(+)-3-Boc-2,2-dimethyl-4-oxazolidinecarboxylate, 98%
- Methyl(R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate
- Methyl (4R)-(+)-2,2-dimethyl-1,3-oxazolidine-4-carboxylate, N-BOC protected
- (4R)-2,2-Dimethyl-3,4-oxazolidinedicarboxylic Acid 3-(1,1-Dimethylethyl) 4-Methyl Ester; (R)-2,2-Dimethyloxazolidine-3,4-dicarboxylic Acid 3-tert-Butyl Ester 4-Methyl Ester;
- O3-tert-Butyl O4-methyl (4R)-2,2-dimethyloxazolidine-3,4-dicarboxylate
- 3-(1,1-Dimethylethyl)-4-methyl-(r)-2,2-dimethyl-3,4-oxazolidinedicarboxylate
- N88SYW3697
- ZNBUXTFASGDVCL-MRVPVSSYSA-N
- 3,4-Oxazolidinedicarboxylic acid, 2,2-dimethyl-, 3-(1,1-dimethylethyl) 4-methyl ester, (4R)-
- Methyl 3-tert-butoxycarbonyl-2,2-dimethyloxazolidine-4-(R)-carboxylate
- AKOS015893990
-
- MDL: MFCD00674041
- Inchi: 1S/C12H21NO5/c1-11(2,3)18-10(15)13-8(9(14)16-6)7-17-12(13,4)5/h8H,7H2,1-6H3/t8-/m1/s1
- InChI Key: ZNBUXTFASGDVCL-MRVPVSSYSA-N
- SMILES: C(N1C(C)(C)OC[C@@H]1C(=O)OC)(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 259.14197277g/mol
- Monoisotopic Mass: 259.14197277g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 345
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 65.1Ų
Experimental Properties
- Color/Form: liquid
- Density: 1.082 g/mL at 25 °C(lit.)
- Boiling Point: 102°C/2mmHg(lit.)
- Flash Point: Fahrenheit: 199.4 ° f < br / > Celsius: 93 ° C < br / >
- Refractive Index: n20/D 1.444(lit.)
- Solubility: Slightly soluble (3.9 g/l) (25 º C),
- PSA: 65.07000
- LogP: 1.46930
- Optical Activity: [α]20/D +54°, c = 1.3 in chloroform
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H227-H315-H319
- Warning Statement: P210-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36
-
Hazardous Material Identification:
- Storage Condition:(BD258207)
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM111642-10g |
(R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |
95715-86-9 | 95% | 10g |
$284 | 2021-08-06 | |
| Chemenu | CM111642-25g |
(R)-3-tert-butyl 4-methyl 2,2-dimethyloxazolidine-3,4-dicarboxylate |
95715-86-9 | 95% | 25g |
$569 | 2021-08-06 | |
| TRC | B690090-500mg |
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester |
95715-86-9 | 500mg |
$ 69.00 | 2023-09-08 | ||
| TRC | B690090-1g |
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester |
95715-86-9 | 1g |
$ 98.00 | 2023-09-08 | ||
| TRC | B690090-2g |
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester |
95715-86-9 | 2g |
$ 178.00 | 2023-09-08 | ||
| TRC | B690090-5g |
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester |
95715-86-9 | 5g |
$ 420.00 | 2023-04-18 | ||
| TRC | B690090-10g |
(R)-(+)-3-(tert-Butoxycarbonyl)-2,2-dimethyl-4-oxazolidinecarboxylic Acid Methyl Ester |
95715-86-9 | 10g |
$ 798.00 | 2023-04-18 | ||
| Ambeed | A466943-250mg |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 250mg |
$10.0 | 2025-04-14 | |
| Ambeed | A466943-1g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 1g |
$12.0 | 2025-04-14 | |
| Ambeed | A466943-5g |
Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate |
95715-86-9 | 97% | 5g |
$28.0 | 2025-04-14 |
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 2 h, reflux
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
1.2 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 1 h, reflux
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ; 3 h, 25 °C
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Acetone ; rt; 2 h, rt
Reference
- Generating stereodiversity: Diastereoselective fluorination and highly diastereoselective epimerization of α-amino acid building blocks, Organic Letters, 2018, 20(12), 3574-3578
Production Method 3
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Acetone ; 16 h, rt
Reference
- Preparation of heterocyclic compounds as antibacterial compounds, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid monohydrate Solvents: Dichloromethane ; 48 h, rt
Reference
- Preparation of isoindoline derivatives and their use in treating neurodegenerative diseases, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 0.5 h, 110 °C
Reference
- Preparation of macrocyclic broad spectrum antibiotics as bacterial type 1 signal peptidase inhibitors, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 48 h, 20 °C
1.2 Reagents: Sodium carbonate ; neutralized
1.2 Reagents: Sodium carbonate ; neutralized
Reference
- Orthogonally protected glycerols and 2-aminodiols: useful building blocks in heterocyclic chemistry, ARKIVOC (Gainesville, 2010, (9), 108-126
Production Method 7
Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone ; 2 h, rt
Reference
- Novel Peptidomimetic Cysteine Protease Inhibitors as Potential Antimalarial Agents, Journal of Medicinal Chemistry, 2006, 49(11), 3064-3067
Production Method 8
Reaction Conditions
1.1 Reagents: Boron trifluoride etherate Solvents: Dichloromethane ; 1 h, 0 - 5 °C; 1.5 h, 0 - 5 °C; 0 °C → rt; 17 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 10 min, rt
Reference
- Preparation of (R)-4-formyl-2,2-dimethyl-3-oxazoline carboxylic acid tert butyl ester, China, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: 2,2-Dimethoxypropane , Boron trifluoride etherate
Reference
- Docking study, synthesis and SAH-hydrolase inhibitory activity of L-adeninylalanine and related analogues, Letters in Drug Design & Discovery, 2005, 2(8), 579-583
Production Method 10
Reaction Conditions
1.1 Reagents: Diethyl ether , Boron trifluoride Solvents: Acetone ; 2 h, rt
Reference
- Effects on polo-like kinase 1 polo-box domain binding affinities of peptides incurred by structural variation at the phosphoamino acid position, Bioorganic & Medicinal Chemistry, 2013, 21(14), 3996-4003
Production Method 11
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 0 °C → rt; overnight, rt
Reference
- In Search of Small Molecules That Selectively Inhibit MBOAT4, Molecules, 2021, 26(24),
Production Method 12
Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 12 h, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt
1.5 Reagents: Triethylamine
1.2 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C
1.3 reflux
1.4 Reagents: Boron trifluoride etherate Solvents: Acetone ; 12 h, rt
1.5 Reagents: Triethylamine
Reference
- Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities, Bioorganic & Medicinal Chemistry, 2015, 23(4), 759-769
Production Method 13
Reaction Conditions
Reference
- Total Synthesis of (+)-Galactostatin. An Illustration of the Utility of the Thiazole-Aldehyde Synthesis, Journal of Organic Chemistry, 1995, 60(15), 4749-54
Production Method 14
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, cooled
1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
1.2 Solvents: Dichloromethane ; 30 min, cooled; 16 h, rt
1.3 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 30 min, rt
Reference
- Methods and intermediates for synthesizing SK1-I, United States, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid Solvents: Dichloromethane ; 20 min, 0 °C; overnight, 25 °C; 27 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Preparation of oxodiazabicyclooctenyl hydrogen sulfate derivatives for use as beta-lactamase inhibitors, World Intellectual Property Organization, , ,
Production Method 16
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Acetonitrile
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
1.2 Reagents: Boron trifluoride etherate Solvents: Acetone
Reference
- 4,4-Difluorinated analogues of -arginine and N G-hydroxy--arginine as mechanistic probes for nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2009, 19(6), 1758-1762
Production Method 17
Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Benzene ; 1 h, reflux
Reference
- Synthesis of fluorescent lactosylceramide stereoisomers, Chemistry and Physics of Lipids, 2006, 142(1-2), 58-69
Production Method 18
Reaction Conditions
1.1 Catalysts: Boron trifluoride etherate Solvents: Acetone
Reference
- Design, synthesis and structure-activity relationship studies of a novel focused library of 2,3,4-substituted oxazolidines with antiproliferative activity against cancer cell lines, European Journal of Medicinal Chemistry, 2017, 138, 13-25
Production Method 19
Reaction Conditions
1.1 Solvents: Acetone
Reference
- Synthesis of a novel series of 2,3,4-trisubstituted oxazolidines designed by isosteric replacement or rigidification of the structure and cytotoxic evaluation, MedChemComm, 2014, 5(11), 1693-1699
Production Method 20
Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
- Facile synthesis of L-3,4-didehydrovaline constituting an antibiotic, phomopsin A, Synthesis, 2000, (5), 634-636
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Raw materials
- Di-tert-butyl dicarbonate
- Boc-D-ser-ome
- D-Serine
- Boc-Ser-OMe
- 2,2-Dimethoxypropane
- H-D-Ser-OMe.HCl
- 3-Oxazolidinecarboxylic acid, 4-[1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-(2-thiazolyl)-2-propenyl]-2,2-dimethyl-, 1,1-dimethylethyl ester, [R-[R*,R*-(Z)]]-
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Preparation Products
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Order Number:A846907
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:12
Price ($):286.0
Email:sales@amadischem.com
3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate Related Literature
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:95715-86-9)3-tert-butyl 4-methyl (4R)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate
Purity:99%
Quantity:100g
Price ($):286.0